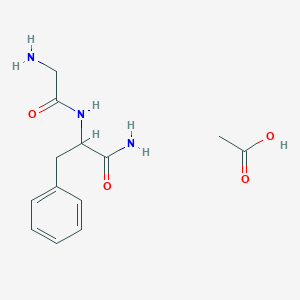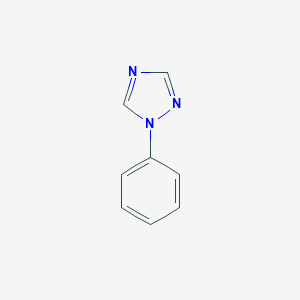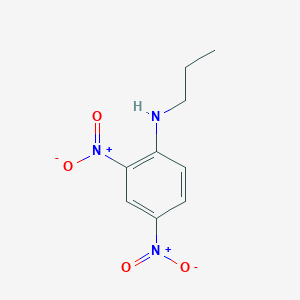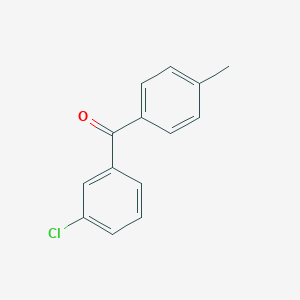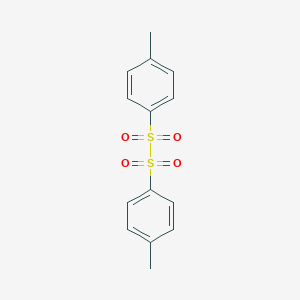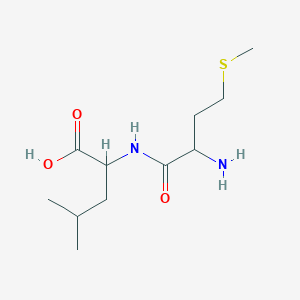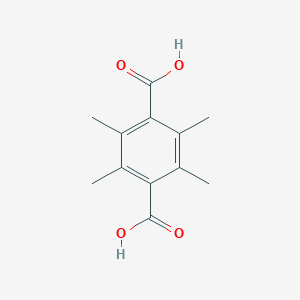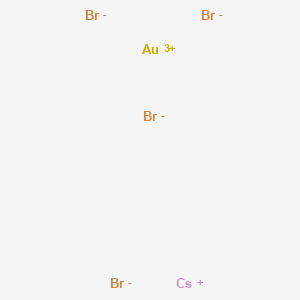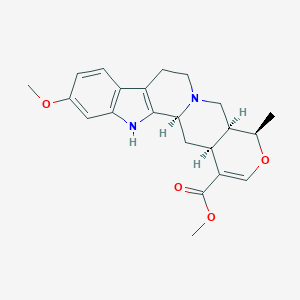
Raunitidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raunitidine is a histamine-2 receptor antagonist that is commonly used to treat gastrointestinal disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. It is a potent inhibitor of gastric acid secretion and has been found to be effective in reducing the symptoms associated with these conditions.
Applications De Recherche Scientifique
Raunitidine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Mécanisme D'action
Raunitidine works by blocking the histamine-2 receptors in the stomach, which reduces the amount of acid produced. This results in a decrease in the symptoms associated with gastrointestinal disorders such as heartburn, indigestion, and stomach pain.
Effets Biochimiques Et Physiologiques
Raunitidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, raunitidine has been found to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase.
Avantages Et Limitations Des Expériences En Laboratoire
Raunitidine has a number of advantages for use in lab experiments. It is a potent inhibitor of gastric acid secretion, which makes it useful for studying the effects of acid on the stomach. In addition, raunitidine is relatively inexpensive and widely available. However, there are some limitations to using raunitidine in lab experiments. It can have variable effects on different animal species, which can make it difficult to compare results between studies. In addition, raunitidine can have off-target effects on other histamine receptors, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on raunitidine. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Raunitidine has been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of IBD. In addition, raunitidine has been studied for its potential use in the prevention of gastric cancer. It has been found to have anti-tumor effects in animal models, which suggests that it may have potential as a chemopreventive agent. Finally, raunitidine has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects in animal models, which suggests that it may have potential as a therapeutic agent for this condition.
Conclusion:
Raunitidine is a histamine-2 receptor antagonist that has a number of potential therapeutic applications. It is a potent inhibitor of gastric acid secretion and has been found to be effective in treating gastrointestinal disorders such as peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are some limitations to using raunitidine in lab experiments, it remains a promising candidate for further research in a number of areas, including the treatment of IBD, the prevention of gastric cancer, and the treatment of Alzheimer's disease.
Méthodes De Synthèse
Raunitidine is synthesized by the condensation of 2-cyano-3-methylthiophene with 4-aminobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of raunitidine as a white crystalline powder.
Propriétés
Numéro CAS |
14883-83-1 |
|---|---|
Nom du produit |
Raunitidine |
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
Clé InChI |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Synonymes |
Raunitidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



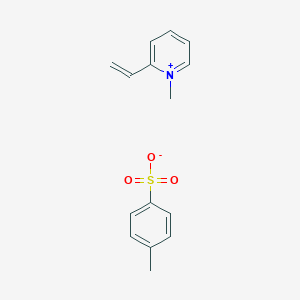
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
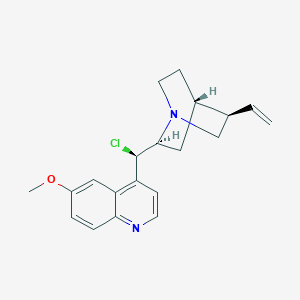

![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
